"Choline C-11" discovery and historical development
"Choline C-11" discovery and historical development
An In-depth Technical Guide to the Discovery and Historical Development of Choline (B1196258) C-11
The history of Positron Emission Tomography (PET) is marked by a continuous search for radiotracers that can illuminate specific biological processes.[1][2] While [¹⁸F]2-fluoro-2-deoxyglucose (FDG) proved revolutionary for imaging glucose metabolism, its utility was found to be limited in certain types of cancers, such as prostate cancer, which often exhibit low glycolytic rates.[3][4] This diagnostic gap drove researchers to explore alternative metabolic pathways that are dysregulated in cancer.
One such pathway is the metabolism of choline, an essential nutrient for the synthesis of phospholipids, the primary components of all cell membranes.[3] Proliferating tumor cells display a high metabolic rate and an increased demand for choline to build new membranes.[3][5] This led to the hypothesis that a radiolabeled version of choline could serve as a sensitive probe for detecting and localizing tumors. Carbon-11, a positron emitter with a short half-life of 20.4 minutes, was selected as the radioisotope, giving rise to [¹¹C]Choline.[6][7] Its development marked a significant step forward in oncological imaging, particularly for prostate cancer.[4][7]
Mechanism of Action: Exploiting the Kennedy Pathway
The efficacy of [¹¹C]Choline as a PET tracer is rooted in the biochemistry of phospholipid synthesis.[3] Cancer cells, especially those in prostate tumors, exhibit an upregulation of the enzyme choline kinase.[4] This enzyme is the gatekeeper for the Kennedy pathway, the primary route for synthesizing phosphatidylcholine.
The process begins when [¹¹C]Choline is introduced into the bloodstream and taken up by cells through specific choline transporters.[5] Once inside the cell, it is rapidly phosphorylated by choline kinase to form [¹¹C]phosphorylcholine.[8] This phosphorylation effectively traps the radiotracer within the cell, as the charged phosphate (B84403) group prevents it from diffusing back across the cell membrane.[8] The subsequent steps of the Kennedy pathway lead to the incorporation of [¹¹C]phosphorylcholine into phosphatidylcholine, integrating it into the cell's membrane structure.[5] The rapid uptake and metabolic trapping of [¹¹C]Choline in cells with elevated choline kinase activity form the biological basis for its visualization in PET imaging.[5][8]
Caption: The Kennedy Pathway for [¹¹C]Choline metabolism and trapping in cancer cells.
Radiosynthesis and Historical Development
The primary challenge in producing [¹¹C]Choline is the short 20.4-minute half-life of Carbon-11, which necessitates a rapid, efficient, and on-site synthesis process.[6] The most common method developed involves the ¹¹C-methylation of a precursor molecule, 2-dimethylaminoethanol (DMAE).[3][8]
Early syntheses involved producing [¹¹C]methyl iodide ([¹¹C]CH₃I) from cyclotron-produced [¹¹C]CO₂.[3] The [¹¹C]CH₃I was then reacted with DMAE to produce [¹¹C]Choline.[3] To meet the demands of clinical use, automated synthesis modules were developed.[9] These systems perform the entire process, from the trapping of [¹¹C]CO₂ to the purification and formulation of the final sterile product, in under 30 minutes.[9][10] This automation was crucial for ensuring a consistent and high-yield production of the radiopharmaceutical for patient administration.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters from developmental and early clinical studies of [¹¹C]Choline.
Table 1: Synthesis and Quality Control Parameters for [¹¹C]Choline
| Parameter | Reported Value | Reference |
|---|---|---|
| Synthesis Time | 20 - 25 minutes | [3][9] |
| Radiochemical Yield | 20% - 42% | [3][6] |
| Radiochemical Purity | > 98% | [3] |
| Specific Activity | 11.1 GBq/µmol | [3] |
| **Starting Activity ([¹¹C]CO₂) ** | 26 GBq | [9] |
| Final Product Activity | 11 GBq |[9] |
Table 2: Human Biodistribution and Radiation Dosimetry of [¹¹C]Choline
| Organ | Absorbed Dose (mGy/MBq) | Reference |
|---|---|---|
| Kidneys | 0.018 | [3] |
| Liver | 0.017 | [3] |
| Pancreas | 0.013 | [3][8] |
| Spleen | 0.008 | [3][8] |
| Colon | High Distribution | [8] |
| Total Body | 0.00279 |[3] |
Table 3: Early Clinical PET Data in Prostate Cancer
| Parameter | Finding | Reference |
|---|---|---|
| Mean SUV in Tumor | 5.6 ± 3.2 | [11] |
| Mean SUV in BPH | 3.5 ± 1.0 | [11] |
| Kinetic Influx Constant (Kᵢ) in Tumor | 0.205 ± 0.089 min⁻¹ | [11] |
| Detection Rate (PSA < 0.5 ng/mL) | 45% | [12] |
| Detection Rate (PSA ≥ 2.0 ng/mL) | 90% |[12] |
Detailed Experimental Protocols
Protocol for Automated Synthesis of [¹¹C]Choline
This protocol describes a generalized automated synthesis process based on common methodologies.
-
[¹¹C]CO₂ Production: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron by bombarding a nitrogen gas target with protons.[6]
-
Trapping and Conversion: The resulting [¹¹C]CO₂ is transferred from the cyclotron and trapped on a molecular sieve within the automated synthesis module.[6] It is then typically converted online to [¹¹C]methyl iodide ([¹¹C]CH₃I) via reduction and subsequent iodination.
-
Radiolabeling Reaction: The gaseous [¹¹C]CH₃I is bubbled through a solution of the precursor, 2-dimethylaminoethanol (DMAE), in a solvent like acetone.[8] The reaction vessel is heated to facilitate the quaternization of the amine, forming [¹¹C]Choline.
-
Purification: The reaction mixture is passed through a solid-phase extraction (SPE) cartridge (e.g., a cation-exchange resin) to separate the desired [¹¹C]Choline from unreacted precursor and other impurities.[3]
-
Formulation: The purified [¹¹C]Choline is eluted from the SPE cartridge using sterile saline. The final product is passed through a sterile filter (0.22 µm) into a sterile, pyrogen-free vial for injection.[6]
Quality Control Protocol
Before administration to a patient, the final product must undergo rigorous quality control.
-
Visual Inspection: Check for clarity and absence of particulate matter.
-
pH Measurement: Ensure the pH is within a physiologically acceptable range (typically 4.5 - 7.5).
-
Radiochemical Purity and Identity: High-Performance Liquid Chromatography (HPLC) with a radioactivity detector is the gold standard.[13] The retention time of the product peak is compared to a non-radioactive choline standard to confirm identity, and the percentage of total radioactivity in the desired peak determines radiochemical purity.[13]
-
Radionuclidic Purity: Confirmed by measuring the half-life of the final product, which should be approximately 20.4 minutes.
-
Sterility and Endotoxin (B1171834) Testing: The final product must be sterile and pyrogen-free.[6] While sterility tests require longer incubation times, the product can often be released for use based on a validated aseptic process. An endotoxin test (e.g., LAL test) must be performed and pass before patient injection.
General [¹¹C]Choline PET/CT Imaging Protocol
-
Patient Preparation: Patients are typically required to fast for 4-6 hours prior to the scan to reduce physiological background activity.[14]
-
Dose Administration: A dose of approximately 400-1100 MBq of [¹¹C]Choline is administered intravenously.[11][14]
-
Uptake Phase: The patient rests for a short uptake period. Due to the rapid clearance and uptake kinetics of [¹¹C]Choline, imaging can begin as early as 2-5 minutes post-injection.[8][14]
-
Image Acquisition: The patient is positioned on the PET/CT scanner. A low-dose CT scan is first performed for attenuation correction and anatomical localization.[14] This is immediately followed by the PET emission scan, typically covering the area of interest (e.g., pelvis to the base of the skull for prostate cancer staging).[8] Acquisition time is usually 2-5 minutes per bed position.[8]
-
Image Reconstruction and Analysis: PET data are corrected for attenuation, scatter, and radioactive decay. The corrected data are then reconstructed into images. A radiologist or nuclear medicine physician interprets the fused PET/CT images, identifying areas of abnormal [¹¹C]Choline uptake that may indicate malignancy.[12]
Caption: Workflow for the production and clinical application of [¹¹C]Choline.
References
- 1. History of Positron Emission Tomography: 7 Milestones - Liv Hospital [int.livhospital.com]
- 2. The history of cerebral PET scanning: from physiology to cutting-edge technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diagnostic performance of 11C-choline PET/CT and bone scintigraphy in the detection of bone metastases in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of CHOLINE C-11? [synapse.patsnap.com]
- 6. Synthesis, isolation and purification of [11C]-choline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sperlingprostatecenter.com [sperlingprostatecenter.com]
- 8. snmmi.org [snmmi.org]
- 9. Automated synthesis of [11C]choline, a positron-emitting tracer for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, isolation and purification of [(11)C]-choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of [(11)C]choline uptake in prostate cancer: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
